molecular formula C7H4BrN3O2 B3219440 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-61-6

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219440
CAS No.: 1190318-61-6
M. Wt: 242.03 g/mol
InChI Key: KOHZOOVPZQCNSU-UHFFFAOYSA-N
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Description

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of bromine and nitro functional groups makes this compound particularly interesting for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and nitration of 1H-pyrrolo[3,2-b]pyridine. One common method includes the reaction of 1H-pyrrolo[3,2-b]pyridine with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under ice bath conditions to introduce the bromine atom . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like NBS and nitric acid.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as aryl or alkyl groups replacing the bromine atom.

    Reduction: 7-amino-3-nitro-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites and blocking their activity . The bromine and nitro groups can interact with various molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and potential for diverse applications in research and industry. The nitro group, in particular, adds to its versatility in chemical transformations and biological interactions.

Properties

IUPAC Name

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-5(11(12)13)3-10-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHZOOVPZQCNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270139
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-61-6
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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